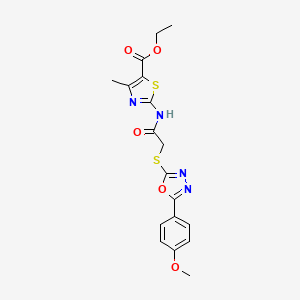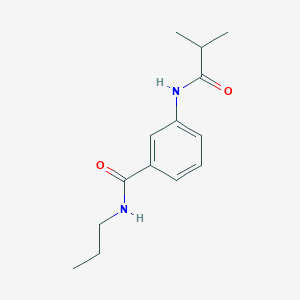![molecular formula C17H25NO3S B4575642 N-[2-(cyclohexylsulfanyl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B4575642.png)
N-[2-(cyclohexylsulfanyl)ethyl]-3,5-dimethoxybenzamide
Descripción general
Descripción
N-[2-(cyclohexylsulfanyl)ethyl]-3,5-dimethoxybenzamide is an organic compound with the molecular formula C17H25NO3S It is characterized by the presence of a cyclohexylsulfanyl group attached to an ethyl chain, which is further connected to a 3,5-dimethoxybenzamide moiety
Aplicaciones Científicas De Investigación
N-[2-(cyclohexylsulfanyl)ethyl]-3,5-dimethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexylsulfanyl)ethyl]-3,5-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Cyclohexylsulfanyl Intermediate: Cyclohexylthiol is reacted with an appropriate alkylating agent to form the cyclohexylsulfanyl intermediate.
Attachment of the Ethyl Chain: The cyclohexylsulfanyl intermediate is then reacted with an ethylating agent to introduce the ethyl chain.
Coupling with 3,5-Dimethoxybenzamide: The final step involves coupling the ethylated intermediate with 3,5-dimethoxybenzamide under suitable reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(cyclohexylsulfanyl)ethyl]-3,5-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with different functional groups replacing the methoxy groups.
Mecanismo De Acción
The mechanism of action of N-[2-(cyclohexylsulfanyl)ethyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(cyclohexylsulfanyl)ethyl]-2-naphthalenesulfonamide
- N-[2-(cyclohexylsulfanyl)ethyl]-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide
- 6-[2-(cyclohexylsulfanyl)-ethyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Uniqueness
N-[2-(cyclohexylsulfanyl)ethyl]-3,5-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyclohexylsulfanyl and 3,5-dimethoxybenzamide moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-20-14-10-13(11-15(12-14)21-2)17(19)18-8-9-22-16-6-4-3-5-7-16/h10-12,16H,3-9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLVIDMQKIECEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCSC2CCCCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4575565.png)
![9-[2,2-bis(allyloxy)ethyl]-9H-carbazole](/img/structure/B4575594.png)
![4-[4-(2,3,5-trimethylphenoxy)butyl]morpholine](/img/structure/B4575595.png)
![2-[(4-BROMOBENZYL)SULFANYL]-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE](/img/structure/B4575603.png)

![3-[2-(3-nitrophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4575611.png)


![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B4575619.png)
![2-{[2-(4-OXO-1-PHENYL-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4575620.png)
![dimethyl 2,2'-[1,2-ethanediylbis(oxy)]dibenzoate](/img/structure/B4575651.png)
![2-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}carbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4575652.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cycloheptylacetamide](/img/structure/B4575659.png)
![N-[3-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4575660.png)
